AZD2014

概要

説明

科学的研究の応用

Vistusertib has a wide range of scientific research applications:

Cancer Research: It has been studied extensively for its potential to inhibit tumor growth and induce apoptosis in various cancer models.

Pulmonary Inflammation and Fibrosis: Vistusertib has shown promise in reducing pulmonary inflammation and fibrosis by modulating inflammatory and oxidative stress mediators.

Endocrine Therapy: It has been evaluated in combination with other drugs, such as anastrozole, for the treatment of hormone receptor-positive recurrent or metastatic endometrial cancer.

Cellular Signaling Studies: Vistusertib is used to study the mTOR signaling pathway and its role in cellular growth, metabolism, and immunity.

作用機序

生化学分析

Biochemical Properties

AZD2014 interacts with the mTORC1 and mTORC2 complexes, which are multiprotein complexes involved in the regulation of cellular processes . The inhibition of these complexes by this compound results in the down-regulation of the Akt/mTOR signaling pathway .

Cellular Effects

This compound has broad antiproliferative effects across multiple cell lines, including ER+ breast models with acquired resistance to hormonal therapy and cell lines with acquired resistance to rapalogs . In vivo, this compound induces dose-dependent tumor growth inhibition in several xenograft and primary explant models . It also attenuates cardiac hypertrophy in the Mybpc3-KO mouse model .

Molecular Mechanism

This compound exerts its effects at the molecular level through the inhibition of both mTORC1 and mTORC2, which in turn results in the down-regulation of the Akt/mTOR signaling pathway . This inhibition prevents the feedback activation of Akt signaling, which occurs when only mTORC1 is inhibited .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have broad antiproliferative effects across multiple cell lines . The antitumor activity of this compound is associated with modulation of both mTORC1 and mTORC2 substrates .

Dosage Effects in Animal Models

In animal models, this compound induces dose-dependent tumor growth inhibition . It also attenuates cardiac hypertrophy in the Mybpc3-KO mouse model .

Metabolic Pathways

This compound is involved in the mTOR pathway, a key regulatory function in cardiovascular physiology and pathology in hypertrophy . It inhibits both mTORC1 and mTORC2 complexes, which in turn results in the down-regulation of the Akt/mTOR signaling pathway .

Subcellular Localization

The subcellular localization of this compound is not explicitly mentioned in the literature. As an mTOR inhibitor, it is expected to localize where mTOR complexes are found. These complexes are typically associated with cellular membranes, including the lysosomal surface, where they regulate protein synthesis and other cellular processes .

準備方法

The synthesis of vistusertib involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in full . the industrial production methods typically involve advanced organic synthesis techniques, ensuring high purity and yield of the final product.

化学反応の分析

ビストユーザーチブは、主に生物分子との相互作用に焦点を当て、様々な化学反応を起こします。 ビストユーザーチブは、mTORの活性を阻害し、腫瘍細胞のアポトーシスを誘導し、腫瘍細胞の増殖を抑制することが知られています . これらの反応で使用される一般的な試薬や条件には、特定の阻害剤や生理的環境を模倣した細胞培養条件などがあります。 これらの反応から生成される主な生成物は、炎症性マーカーの発現抑制や細胞機能の改善など、細胞経路への下流効果です .

4. 科学研究への応用

ビストユーザーチブは、幅広い科学研究に適用されます。

癌研究: ビストユーザーチブは、様々な癌モデルにおいて腫瘍増殖を抑制し、アポトーシスを誘導する可能性について、広範囲にわたって研究されています.

肺の炎症と線維化: ビストユーザーチブは、炎症性および酸化ストレスメディエーターを調節することにより、肺の炎症と線維化を軽減する有望な結果を示しています.

内分泌療法: ビストユーザーチブは、アナストロゾールなどの他の薬剤と組み合わせて、ホルモン受容体陽性の再発性または転移性子宮内膜癌の治療に評価されています.

細胞シグナル伝達研究: ビストユーザーチブは、mTORシグナル伝達経路とその細胞の成長、代謝、免疫における役割を研究するために使用されます.

類似化合物との比較

ビストユーザーチブは、mTORC1を主に標的とするエベロリムスなどの他のmTOR阻害剤とは異なり、mTORC1とmTORC2複合体の両方を阻害するという点でユニークです . この二重阻害は、mTOR経路のより包括的な阻害をもたらし、より効果的な腫瘍抑制につながる可能性があります . 類似の化合物には以下のようなものがあります。

エベロリムス: 主にmTORC1を阻害し、様々な癌の治療に使用されています.

テムシロリムス: 癌治療に用いられるもう1つのmTORC1阻害剤。

ラパマイシン: mTORC1を主に標的とする、最初のmTOR阻害剤。

結論として、ビストユーザーチブは、mTORシグナル伝達の調節不全が関与する癌治療や他の疾患において、大きな可能性を秘めた強力なmTOR阻害剤です。mTORC1とmTORC2のユニークな二重阻害は、ビストユーザーチブを他の類似化合物とは異なるものとし、科学研究や臨床応用において貴重なツールとなっています。

特性

IUPAC Name |

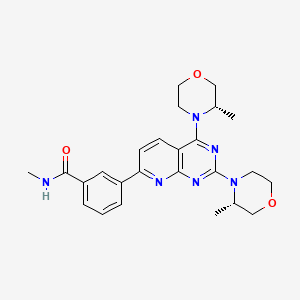

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSFANSTBFGBAF-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143584 | |

| Record name | AZD-2014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009298-59-2 | |

| Record name | Vistusertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009298592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vistusertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-2014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1009298-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VISTUSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BSC3P4H5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: AZD2014 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes. [, , , , ]

ANone: Unlike rapalogs, which allosterically inhibit mTORC1, this compound directly targets the kinase domain of mTOR, resulting in more potent inhibition of both mTORC1 and mTORC2. [, , ]

ANone: this compound effectively inhibits phosphorylation of mTORC1 substrates p-S6K and p-4EBP1 and the mTORC2 target p-AKT (Ser473). [, , , , ]

ANone: Unlike rapalogs, this compound effectively inhibits mTORC2 and prevents the feedback activation of AKT signaling. []

ANone: this compound induces cell cycle arrest, inhibits cell proliferation, and promotes apoptosis and autophagy. It also impacts crucial cellular processes like protein synthesis, angiogenesis, and epithelial-mesenchymal transition (EMT). [, , , , , , , , ]

ANone: Unfortunately, the provided research does not disclose the molecular formula, weight, or spectroscopic data of this compound.

ANone: The provided research focuses on the biological activity and pharmacological properties of this compound in the context of cancer treatment. There is no information regarding material compatibility and stability under various conditions.

ANone: this compound is a kinase inhibitor and does not exhibit catalytic properties in the context of the provided research.

ANone: The research does not provide details on specific structural modifications of this compound and their effects on potency or selectivity.

ANone: The research doesn't explicitly discuss specific formulation strategies for this compound. It refers to using an oral solution in a phase I trial, but further details regarding formulation enhancements are not provided. []

ANone: The provided research primarily focuses on the biological and pharmacological aspects of this compound. Information regarding specific SHE regulations is not included.

ANone: this compound is rapidly absorbed after oral administration, with a short half-life of approximately 3 hours. [] The research does not provide detailed information about its distribution, metabolism, or excretion.

ANone: Research indicates that the short half-life of this compound might necessitate frequent dosing or the development of formulations for sustained release to maintain therapeutic efficacy. [] More research is needed to fully understand the relationship between this compound's PK profile and its in vivo activity.

ANone: Research demonstrates that this compound inhibits mTORC1 and mTORC2 signaling in preclinical models and patient samples. The degree of mTOR inhibition achieved in vivo is dose-dependent. [, , , , , , , , , , , ]

ANone: Researchers have used various cell-based assays, including MTT assays, clonogenic survival assays, cell cycle analyses, and flow cytometry to assess this compound's effects on cell viability, proliferation, apoptosis, and cell cycle progression. [, , , , , , , , ]

ANone: Preclinical studies have utilized various animal models, including xenograft models of human cancer cell lines, patient-derived xenografts (PDXs), and genetically engineered mouse models, to investigate this compound's antitumor efficacy. [, , , , , , , , , , ]

ANone: Yes, multiple phase I and II clinical trials have been conducted with this compound in various cancer types, including breast cancer, pancreatic cancer, prostate cancer, T-ALL, B-ALL, mantle cell lymphoma, ovarian cancer, endometrial cancer, lung cancer, and meningioma. [, , , , , , , , , , ]

ANone: Clinical trials have shown that this compound can inhibit mTOR signaling in patients. While some trials have shown promising antitumor activity, others have indicated limited efficacy as a single agent. The safety profile of this compound is generally acceptable, with manageable adverse events. [, , , , , , , , , , ]

ANone: Research suggests potential resistance mechanisms to this compound, including rebound activation of AKT and FOXO, as well as ERK activation, during prolonged mTORC1/2 inhibition. []

ANone: The research indicates potential selection for SMARCA4 mutations in patients treated with this compound. SMARCA4 mutations are implicated in resistance to various targeted therapies, suggesting a possible mechanism of cross-resistance. [] Further research is needed to clarify the extent of cross-resistance.

ANone: While detailed toxicological data is not provided, research indicates that this compound is generally well-tolerated in preclinical and clinical settings, with manageable adverse events. [, , , , , , , , , , ]

ANone: One study explored the use of rituximab (anti-CD20)-modified nanoparticles loaded with this compound to enhance targeting to B lymphoma cells. [] This approach suggests the possibility of improving drug delivery and enhancing efficacy against specific cancer types.

ANone: Research suggests that low PTEN expression in tumor cells might be a predictive biomarker for this compound activity in ovarian cancer. [] Additionally, the study of noninvasive pharmacodynamic markers, such as changes in phospholipid metabolites detected by magnetic resonance spectroscopy, could help monitor tumor response to this compound treatment. [] More research is needed to identify reliable biomarkers for this compound.

ANone: Several analytical techniques are mentioned in the research, including Western blotting for protein expression analysis, flow cytometry for cell cycle analysis and apoptosis assessment, MTT assays for cell viability, and magnetic resonance spectroscopy for studying metabolic profiles. [, , , , , , , , , , , , ]

ANone: Research highlights the need for further development of noninvasive pharmacodynamic markers to monitor treatment response more effectively. [] Additionally, identifying reliable biomarkers for predicting this compound efficacy and potential adverse effects requires further investigation.

ANone: this compound represents a significant advancement in mTOR inhibition by targeting both mTORC1 and mTORC2 complexes, unlike first-generation rapalogs that predominantly inhibit mTORC1. [, , , , , , ] This dual targeting approach offers the potential for enhanced antitumor activity and overcoming resistance mechanisms associated with rapalogs.

ANone: Research on this compound involves a synergistic interplay of disciplines, including oncology, pharmacology, immunology, molecular biology, cell biology, biochemistry, and analytical chemistry. [, , , , , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。